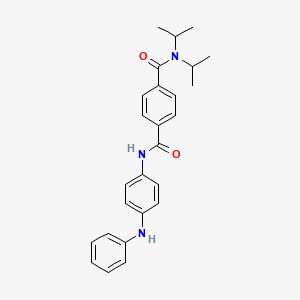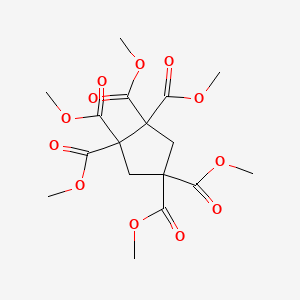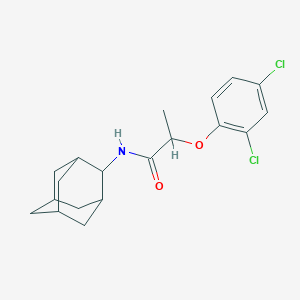
N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-anilinophenyl)-N,N-diisopropylterephthalamide (abbreviated as APT) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. APT is known for its ability to selectively bind to certain proteins, making it a valuable tool for studying protein structure and function.
Wirkmechanismus
The mechanism of action of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide involves its ability to bind to specific proteins through hydrogen bonding and hydrophobic interactions. The binding of this compound to proteins can induce conformational changes that affect protein function. This compound has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein that it binds to. For example, this compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This compound has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor. The physiological effects of this compound are still being studied, but it has been suggested that it may have potential therapeutic applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide in lab experiments is its ability to selectively bind to certain proteins, allowing for the study of protein-ligand interactions in greater detail. This compound is also relatively easy to synthesize and purify. However, there are also some limitations to using this compound. One limitation is that it may not bind to all proteins with high affinity, making it less useful for studying certain proteins. Additionally, this compound may have off-target effects on other proteins, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the use of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide in scientific research. One area of interest is in the development of new drugs that target specific proteins. This compound can be used to screen potential drug candidates for their ability to bind to target proteins. Another area of interest is in the study of protein dynamics and conformational changes. This compound can be used in combination with other techniques, such as NMR spectroscopy, to study these processes in greater detail. Overall, this compound is a valuable tool for studying protein-ligand interactions and has the potential for many future applications in scientific research.
Synthesemethoden
The synthesis of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide involves several steps, starting with the reaction of 4-aminobenzoic acid with isopropylamine to form N-(4-aminophenyl)-N,N-diisopropylformamide. This intermediate is then reacted with terephthalic acid chloride to form this compound. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide has been used in a variety of scientific research applications, including protein crystallography, drug discovery, and biomolecular NMR spectroscopy. One of the main uses of this compound is in the study of protein-ligand interactions. This compound can selectively bind to certain proteins, allowing researchers to study the structure and function of these proteins in greater detail.
Eigenschaften
IUPAC Name |
1-N-(4-anilinophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-18(2)29(19(3)4)26(31)21-12-10-20(11-13-21)25(30)28-24-16-14-23(15-17-24)27-22-8-6-5-7-9-22/h5-19,27H,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPHSVFLPYLEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)


![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)



![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)

![ethyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989832.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4989839.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4989849.png)